![molecular formula C8H12Cl2N2 B595252 3-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 1236791-61-9](/img/structure/B595252.png)
3-(Azetidin-3-yl)pyridine dihydrochloride
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Overview
Description
3-(Azetidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 g/mol . It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of pyridine with azetidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Azetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(Azetidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:
4-(Azetidin-3-yl)pyridine dihydrochloride: This compound has a similar structure but differs in the position of the azetidine group.
3-(Azetidin-3-yl)pyridine: The non-dihydrochloride form of the compound, which may have different chemical properties and applications.
Biological Activity
3-(Azetidin-3-yl)pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₂Cl₂N₂. Its structure features a pyridine ring substituted with an azetidine group, which may contribute to its biological properties. Understanding the chemical properties is crucial for elucidating its mechanism of action.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs):
The following table summarizes the MIC values of this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Streptococcus pneumoniae | 4 |
Enterococcus faecalis | 16 |
Escherichia coli | 32 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar to linezolid, it may act on the 50S ribosomal subunit, inhibiting the initiation of protein translation . Molecular docking studies have suggested potential binding sites that could elucidate its interaction with bacterial ribosomes.
Case Studies
-
In Vivo Efficacy Against Infections:
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound was administered at varying doses, showing a dose-dependent response in reducing infection severity. -
Biofilm Formation Inhibition:
Research has indicated that this compound possesses antibiofilm activity. In vitro assays revealed that it effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential application in treating device-related infections where biofilms are prevalent .
Pharmacokinetics and Safety
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, comprehensive studies are required to establish safety profiles and potential toxicological effects.
Properties
IUPAC Name |
3-(azetidin-3-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMZUWJDEZQVHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736510 |
Source
|
Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236791-61-9 |
Source
|
Record name | 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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